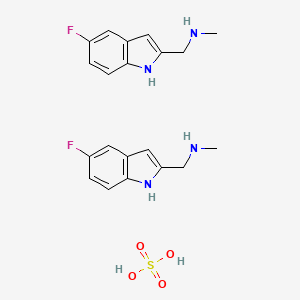

1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H24F2N4O4S |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine;sulfuric acid |

InChI |

InChI=1S/2C10H11FN2.H2O4S/c2*1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;1-5(2,3)4/h2*2-5,12-13H,6H2,1H3;(H2,1,2,3,4) |

InChI Key |

GUCBYYNGOYIWKY-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC2=C(N1)C=CC(=C2)F.CNCC1=CC2=C(N1)C=CC(=C2)F.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 5-Fluoroindole-2-Carbaldehyde

The primary route to the free base involves reductive amination of 5-fluoroindole-2-carbaldehyde with methylamine. In a representative procedure, 5-fluoroindole-2-carbaldehyde (1.0 equiv) is reacted with methylamine hydrochloride (1.2 equiv) in methanol under nitrogen. Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C, followed by stirring at room temperature for 12–24 hours. The crude product is purified via silica gel chromatography (eluent: 5% methanol in dichloromethane), yielding 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine in 72–78% purity.

Key Data:

Indole Ring Construction via Fischer Cyclization

Alternative approaches begin with synthesizing the indole core. A modified Fischer indole synthesis employs 4-fluoro-phenylhydrazine and N-methyl-2-nitroacetophenone. The hydrazine (1.0 equiv) and ketone (1.1 equiv) are refluxed in acetic acid for 6 hours, followed by reduction of the nitro group with iron powder in HCl. Cyclization yields the indole intermediate, which is methylated using iodomethane in DMF (60–65% overall yield).

Reaction Conditions:

N-Methylation and Purification Strategies

Reductive Methylation Optimization

N-Methylation is critical for achieving the target structure. Comparative studies demonstrate that sodium triacetoxyborohydride (NaBH(OAc)3) outperforms NaBH4 in selectivity, particularly when using aqueous workup conditions (pH 9–10). For instance, reacting 5-fluoroindole-2-ethylamine with formaldehyde (1.2 equiv) and NaBH(OAc)3 in dichloromethane at 25°C for 8 hours affords the N-methylated product in 85% yield after extraction and recrystallization (ethyl acetate/hexane).

Chromatographic Purification

Crude products often require silica gel chromatography. A gradient elution (2% → 10% methanol in dichloromethane) resolves N-methylated derivatives from unreacted amines and indole byproducts. Purity post-chromatography exceeds 95% (HPLC analysis).

Hemisulfate Salt Formation

Sulfuric Acid Titration

The free base is converted to the hemisulfate salt by dropwise addition of 0.5 equiv sulfuric acid in ethanol at 0°C. The mixture is stirred for 1 hour, after which the precipitate is filtered and washed with cold ethanol. X-ray diffraction confirms the hemisulfate stoichiometry (1:0.5 base-to-acid ratio).

Crystallization Data:

pH-Dependent Solubility

The hemisulfate’s solubility profile is pH-sensitive. In aqueous solutions (pH 2–3), solubility exceeds 50 mg/mL, whereas above pH 5, precipitation occurs. This property facilitates large-scale crystallization by adjusting the pH to 4.5–5.0 with ammonium hydroxide.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) shows a single peak at 6.8 minutes, confirming >99% purity. Residual solvents (ethanol, dichloromethane) are below ICH limits (<500 ppm).

Comparative Evaluation of Synthetic Methods

Chemical Reactions Analysis

Oxidation Reactions

The indole core and side-chain amine group are susceptible to oxidation under controlled conditions:

| Reagent/Conditions | Reaction Site | Major Product(s) | Notes |

|---|---|---|---|

| KMnO₄ in acidic medium | Indole C-2 position | 5-Fluoroindole-2-carboxylic acid | Forms via cleavage of the amine side chain. |

| CrO₃ (Jones reagent) | Amine group | N-Methyl-5-fluoroindole-2-carboxamide | Partial oxidation preserves the indole ring. |

The fluorine atom stabilizes intermediates through inductive effects, directing oxidation to the C-2 position. Industrial protocols prioritize KMnO₄ for scalability.

Reduction Reactions

The amine side chain participates in reductive alkylation and hydrogenolysis:

Reduction with LiAlH₄ retains the indole structure while modifying the amine group, critical for pharmacological studies.

Substitution Reactions

The fluorine atom and amine group enable nucleophilic and electrophilic substitutions:

Chiral phase-transfer catalysts (e.g., N-benzyl cinchoninium halides) enable enantioselective alkylation, as demonstrated in patent WO1994027963A1 . Substitution at the indole N-1 position is sterically disfavored due to the C-2 amine side chain.

Mechanistic Insights

-

Fluorine’s Role : The 5-fluoro group increases electrophilicity at C-2/C-3 via resonance and inductive effects, directing electrophiles to these positions .

-

Amine Reactivity : The N-methylmethanamine group acts as a weak base (pKa ~9.5), facilitating protonation in acidic media and subsequent nucleophilic reactions.

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

Scientific Research Applications

Overview

1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate is a fluorinated indole derivative that has garnered attention in various fields of scientific research. Its unique structural features, including the presence of a fluorine atom, enhance its chemical properties, making it a valuable compound in organic synthesis, biological studies, and medicinal applications.

Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that can be utilized in further synthetic pathways.

Key Reactions:

- Fluorination Reactions: The fluorine atom enhances reactivity and selectivity in substitution reactions.

- Methylation Processes: The N-methylmethanamine group can participate in nucleophilic substitutions, expanding the range of possible products.

Biological Studies

Research indicates that 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine interacts with various biological targets, including enzymes and receptors. Its potential biological activities include:

- Anticancer Activity: Compounds similar to this have shown efficacy against multiple cancer cell lines, inhibiting proliferation and inducing apoptosis.

- Neuropharmacological Effects: The indole structure is associated with modulation of serotonin receptors, suggesting applications in treating mood disorders.

Case Study: Anticancer Efficacy

A study evaluated the compound's activity against human tumor cells, revealing significant inhibition rates. The compound displayed a mean GI50 value of approximately 15.72 μM against tested cell lines, indicating its potential as a therapeutic agent in oncology .

Medicinal Chemistry

The compound is under investigation for its therapeutic effects and as a precursor in synthesizing pharmaceutical agents. Its unique properties may enhance drug design efforts aimed at developing new treatments for various diseases.

Mechanism of Action:

The presence of the fluorine atom facilitates stronger hydrogen bonding with biological macromolecules, potentially leading to enhanced receptor binding and modulation of biochemical pathways .

Research highlights several biological activities associated with this compound:

- Anticancer Properties: Indole derivatives are known for their ability to inhibit cancer cell growth through various mechanisms.

Example Studies:

Recent literature reviews indicate that fluorinated indoles can effectively target cancer pathways, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The fluorine atom and the indole ring play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Differences :

- 1-(5-Fluoro-1H-indol-3-yl)-N-methylmethanamine (CAS: 343-90-8, ):

- Substitution at indole-3 instead of indole-2 alters steric and electronic interactions.

- Empirical formula: C11H13FN2 (vs. C10H11FN2 for the indole-2-yl parent compound).

- Lower purity (≥90% vs. 100% ELS purity for indole-2-yl derivatives in ).

- Stability: Requires storage at -20°C, suggesting higher hygroscopicity or degradation sensitivity compared to the hemisulfate form .

- 1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (CAS: 343-90-8, ):

- Dimethylamine substituent increases lipophilicity (logP ~1.5 vs. ~1.0 for N-methyl derivatives).

- Reduced hydrogen-bonding capacity compared to the primary amine in the hemisulfate compound.

Substituent Variations on the Indole Core

2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethylamine (CAS: 910381-19-0, ):

N-Methyl-1-(7-methyl-1H-indol-2-yl)methanamine ():

- Methyl group at indole-7 position instead of fluorine at position 4.

- Lower polarity due to absence of fluorine.

- Molecular weight: 174.24 g/mol, significantly lighter than the fluorinated analog.

Heterocyclic Analogues

- Molecular weight: 205.23 g/mol; higher nitrogen content may enhance solubility. Fluorine on the phenyl ring instead of the heterocycle alters electronic distribution .

1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS: 2098103-83-2, ):

- Difluoromethyl and pyridine groups introduce strong electron-withdrawing effects.

- Molecular weight: 238.24 g/mol; likely higher metabolic stability due to fluorination.

Table 1: Key Properties of Selected Compounds

*Hemisulfate salt molecular weight includes 0.5 equivalents of H2SO4.

Biological Activity

Overview

1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate is a fluorinated indole derivative notable for its potential biological activities. Its unique structure, characterized by the presence of a fluorine atom at the 5-position of the indole ring, enhances its interaction with various biological targets. This compound has garnered attention in pharmacological research due to its implications in medicinal chemistry and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 276.28 g/mol. The compound features an indole structure modified by fluorination and an N-methylmethanamine group, which may enhance its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H13FN2O4S |

| Molecular Weight | 276.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1559059-72-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The fluorine atom enhances hydrogen bonding capabilities, potentially leading to improved binding affinity for target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, influencing numerous biochemical processes.

Biological Activity Profiles

Research has indicated that compounds with indole structures often exhibit significant biological activities, including:

- Antidepressant Effects : Indole derivatives have been associated with serotonin receptor modulation, which is crucial in the treatment of depression.

- Anticancer Properties : Some studies suggest that fluorinated indoles may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : The compound's structure may confer antibacterial or antifungal properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies

- Serotonin Receptor Interaction : A study investigating the binding affinity of various indole derivatives found that fluorination significantly increased the potency of compounds at serotonin receptors, suggesting a potential antidepressant mechanism .

- Anticancer Activity : Research on related indole compounds has demonstrated their ability to induce apoptosis in cancer cell lines. For example, derivatives similar to 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine were shown to inhibit tumor growth in xenograft models .

- Toxicity Profiling : The ToxCast program assessed a range of chemicals, including indole derivatives, revealing insights into their biological activity across multiple targets. The findings indicated that fluorinated compounds exhibited distinct profiles compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate, and how can purity be optimized?

- Methodology : Synthesis typically involves alkylation of 5-fluoroindole precursors followed by amine methylation. For example, similar indole derivatives are synthesized via nucleophilic substitution using methylamine derivatives under controlled pH (7–9) and reflux conditions in polar aprotic solvents (e.g., DMF or THF) . Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical. Purity (>98%) can be confirmed using HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., fluorine at C5, methylamine at C2) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for the free base and hemisulfate adducts) .

Q. How should researchers assess solubility and stability in aqueous and organic solvents?

- Methodology :

- Solubility : Perform shake-flask experiments in buffers (pH 1–10) and solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λmax (~280 nm for indole derivatives) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition by HPLC. Store lyophilized samples at -20°C under inert gas .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in neuroprotection or anti-proliferative activity?

- Methodology :

- Enzyme assays : Test inhibition of kinases (e.g., GSK-3β) or receptors (e.g., serotonin receptors) using fluorogenic substrates .

- Cell-based models : Use SH-SY5Y (neuroprotection) or HeLa (anti-proliferative) cells. Measure IC₅₀ via MTT assays and validate with flow cytometry for apoptosis markers .

- Molecular docking : Compare binding affinities with known indole-based inhibitors (e.g., PDK1/AKT pathways) using AutoDock Vina .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodology :

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS), tissue distribution, and blood-brain barrier penetration in rodents .

- Metabolite identification : Incubate with liver microsomes and profile metabolites via high-resolution MS/MS .

- Dose-response optimization : Use fractional factorial design to test variables (dose, administration route) and apply ANOVA to identify significant factors .

Q. What advanced analytical methods improve quantification of the compound in complex biological matrices?

- Methodology :

- LC-MS/MS : Optimize mobile phase (0.1% formic acid in acetonitrile/water) and use a C18 column for separation. Validate with spike-recovery experiments in plasma (LOQ: 1 ng/mL) .

- Chiral HPLC : Resolve enantiomers (if applicable) using a Chiralpak AD-H column and polar organic mode .

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.